Qlaira - 307334-58-3

Qlaira

Catalog Number: EVT-1576152
CAS Number: 307334-58-3
Molecular Formula: C43H57NO5
Molecular Weight: 667.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Qlaira is a combined oral contraceptive that contains two active ingredients: estradiol valerate and dienogest. It is primarily used for preventing pregnancy and treating heavy or prolonged menstrual bleeding in women who wish to use oral contraception. The formulation of Qlaira allows for a unique dosing regimen that aims to maintain regular menstrual cycles while minimizing side effects associated with traditional contraceptive methods.

Source

Qlaira is manufactured by Bayer Schering Pharma AG, based in Berlin, Germany. The product has been studied extensively in clinical trials to evaluate its efficacy, safety, and patient acceptability.

Classification

Qlaira falls under the category of combined hormonal contraceptives, which utilize both estrogen and progestogen to prevent ovulation and alter the uterine lining. It is classified as a prescription medication and is used primarily in reproductive-age women.

Synthesis Analysis

Methods

The synthesis of estradiol valerate involves the esterification of estradiol with valeric acid. Dienogest is synthesized through a series of chemical reactions that modify the structure of progesterone to enhance its progestogenic activity while reducing androgenic effects.

Technical Details

  1. Estradiol Valerate: The synthesis begins with estradiol, which undergoes esterification with valeric acid in the presence of an acid catalyst.
  2. Dienogest: This compound is derived from 19-nortestosterone and involves multiple steps including reduction, alkylation, and dehydrogenation to achieve the desired structure that exhibits selective progestogenic activity.
Molecular Structure Analysis

Structure

The molecular formula for estradiol valerate is C23_{23}H32_{32}O3_{3}, while dienogest has a molecular formula of C20_{20}H24_{24}O3_{3}. The structural representations show:

  • Estradiol valerate features a steroid backbone with a valerate ester group.
  • Dienogest has modifications that enhance its selectivity for progesterone receptors.

Data

  • Estradiol Valerate: Molecular weight = 360.50 g/mol.
  • Dienogest: Molecular weight = 312.41 g/mol.
Chemical Reactions Analysis

Reactions

The primary reaction involved in Qlaira's mechanism is the inhibition of ovulation through the suppression of gonadotropin release from the pituitary gland. This occurs via negative feedback mechanisms on the hypothalamus and pituitary gland.

Technical Details

  1. Inhibition of Ovulation: Estradiol valerate provides estrogenic support while dienogest acts as a progestogen to prevent ovulation.
  2. Endometrial Alterations: The combination alters endometrial receptivity, making it less suitable for implantation should fertilization occur.
Mechanism of Action

Process

Qlaira works by:

  1. Inhibiting Ovulation: By suppressing luteinizing hormone and follicle-stimulating hormone release, ovulation is prevented.
  2. Thickening Cervical Mucus: It increases the viscosity of cervical mucus, making it difficult for sperm to penetrate.
  3. Altering Endometrial Lining: The drug modifies the endometrial lining to reduce the likelihood of implantation.

Data

Clinical studies indicate that when taken correctly, Qlaira has a Pearl Index (a measure of contraceptive effectiveness) of approximately 0.34, indicating high efficacy in preventing pregnancy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Qlaira tablets are film-coated and come in different colors based on their composition.
  • Solubility: Both active ingredients are lipophilic, affecting their absorption and bioavailability.

Chemical Properties

  • Stability: Qlaira maintains stability under recommended storage conditions (room temperature away from light).
  • pH: The formulation typically has a neutral pH, which is conducive for oral administration.
Applications

Scientific Uses

Qlaira is primarily utilized in gynecology for:

  • Contraception: Preventing unintended pregnancies effectively when taken as directed.
  • Menstrual Regulation: Managing heavy menstrual bleeding and reducing menstrual pain through hormonal regulation.
  • Research Studies: Investigated in clinical trials for various applications related to women's health, including endometriosis management and polycystic ovary syndrome treatment.
Pharmacological Composition & Mechanism of Action

Molecular Structure of Estradiol Valerate/Dienogest Formulation

Qlaira combines two distinct hormonal components in a specific phased ratio:

  • Estradiol Valerate (E₂V): A prodrug of 17β-estradiol (E₂), formed by esterification of natural estradiol with valeric acid. This modification enhances oral bioavailability while maintaining structural identity with endogenous estrogen. Molecular weight: 356.5 g/mol. E₂V is metabolized to 17β-estradiol and valeric acid during absorption, delivering estrogenicity identical to physiological estradiol [1] [4].
  • Dienogest (DNG): A hybrid progestin (19-nor-testosterone derivative) with a cyanomethyl group at C17 and an unsaturated ring at C17α. Unique structural features confer both high endometrial efficacy (typical of progesterone derivatives) and strong oral bioavailability (characteristic of 19-nortestosterone derivatives). Exhibits partial anti-androgenic activity (~40% of cyproterone acetate’s potency) without glucocorticoid or mineralocorticoid effects [4].

The formulation employs a four-phasic dosing sequence across 26 active tablets:

  • Days 1–2: 3 mg E₂V (dark yellow tablets)
  • Days 3–7: 2 mg E₂V + 2 mg DNG (medium red tablets)
  • Days 8–24: 2 mg E₂V + 3 mg DNG (light yellow tablets)
  • Days 25–26: 1 mg E₂V (dark red tablets)
  • Days 27–28: Placebo (white tablets) [2] [3]

Table 1: Molecular Characteristics of Active Components

ParameterEstradiol ValerateDienogest
Chemical ClassEstrogen ester19-Nortestosterone derivative
Active Metabolite17β-EstradiolNone (parent compound active)
Androgenic ActivityNoneNone
Anti-androgenic PotencyNone40% of cyproterone acetate
Binding ProteinsSHBG (38%), albumin (60%)Albumin (90%)

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Estradiol Valerate Pharmacokinetics

  • Absorption: Rapidly and completely absorbed in the GI tract. Hydrolyzed to 17β-estradiol during first-pass metabolism. Bioavailability of estradiol from E₂V is dose-proportional [4].
  • Distribution: Circulating estradiol is 38% bound to sex hormone-binding globulin (SHBG), 60% to albumin, and 2–3% free. E₂V increases SHBG levels by ~150% during treatment cycles. Volume of distribution: ~1.2 L/kg [4].
  • Metabolism: Extensive hepatic metabolism via CYP3A4 (>95% first-pass effect). Primary metabolites are estrone, estrone sulfate, and estrone glucuronide. Estrone sulfate acts as a reservoir due to reconversion to estradiol [4].
  • Excretion: Half-life: 13–20 hours (prolonged by enterohepatic recirculation). Excreted primarily in urine (90%) as glucuronide/sulfate conjugates; <10% fecal elimination [4].

Dienogest Pharmacokinetics

  • Absorption: Oral bioavailability ~90% due to low first-pass metabolism. Peak plasma concentrations reached in 1.5–2.5 hours. Exhibits linear kinetics [4].
  • Distribution: 90% albumin-bound; negligible binding to SHBG or cortisol-binding globulin (CBG). Steady-state concentrations achieved within 3 days. Volume of distribution: ~1.4 L/kg [4].
  • Metabolism: Primarily metabolized by CYP3A4 via hydroxylation and conjugation. Forms inactive metabolites. No clinically relevant interactions with estrogen metabolism [4].
  • Excretion: Half-life: 11 ± 1.7 hours. Renal excretion accounts for 42% of dose within 24 hours; fecal elimination ~21%. Total clearance: 3.6 L/h [4].

Table 2: Comparative Pharmacokinetic Parameters

ParameterEstradiol (from E₂V)Dienogest
Cₘₐₓ~114 pg/mL (3 mg dose)~89 ng/mL (3 mg dose)
Tₘₐₓ (h)3–61.5–2.5
Bioavailability~3–5% (due to 1st pass)~90%
Half-life (h)13–2011 ± 1.7
Primary Excretion RouteUrine (conjugated)Urine (63% in 6 days)

Hormonal Modulation: Ovarian Suppression and Endometrial Effects

Ovarian Suppression

Qlaira achieves contraceptive efficacy through multi-level suppression of ovarian activity:

  • Pituitary Suppression: DNG potently inhibits mid-cycle LH surge (≥97% suppression), preventing ovulation. FSH is suppressed by 40–60%, reducing follicular recruitment [4].
  • Follicular Development: Ultrasound studies demonstrate arrest of dominant follicle growth beyond 10 mm in 99.1% of cycles, achieving anovulation in >99% of treated cycles [4].
  • Gonadotropin Synergy: E₂V enhances negative feedback on hypothalamic GnRH pulse generator, while DNG directly suppresses LH secretion. This dual action maintains ovarian quiescence despite fluctuating estrogen levels [4].

Endometrial Effects

The phased formulation optimizes endometrial stability through sequential hormonal dominance:

  • Early Cycle (High E₂V): Days 1–7 provide estrogenic dominance (3 mg → 2 mg E₂V), inducing endometrial proliferation and priming progesterone receptor expression [4].
  • Mid-Late Cycle (DNG Dominance): Days 8–24 deliver increasing DNG (3 mg) with sustained E₂V (2 mg). DNG transforms endometrium to secretory state, inducing:
  • Glandular atrophy and pseudodecidualization
  • Stromal compaction and reduced vascular permeability
  • Downregulation of estrogen receptors [4]
  • Withdrawal Phase: Reduction to 1 mg E₂V (Days 25–26) followed by placebo induces progesterone withdrawal bleeding. Mean bleeding duration is 3.8 ± 1.2 days, significantly shorter than natural cycles [4].

Cervical Mucus and Other Mechanisms

  • Cervical Mucus Viscosity: DNG increases mucus viscosity and reduces ferning/spinnbarkeit, creating a barrier to sperm penetration (>90% reduction in sperm penetration index) [4].
  • Fallopian Tube Motility: Estradiol modulates tubal ciliary activity, while DNG reduces tubal peristalsis, potentially impairing gamete transport [4].

Figure: Hormonal Cascade of Contraceptive Effects

Hypothalamus  ↓ (GnRH suppression)  Pituitary: FSH/LH Inhibition  ↓  Ovaries: Anovulation & Follicular Arrest  ↓  Endometrium: Atrophy & Decidualization  ↓  Cervix: Mucus Impedance  

Table 3: Clinically Documented Non-Contraceptive Effects

EffectMechanismClinical Outcome
Menstrual BleedingEndometrial atrophy from DNG88% reduction in blood loss
DysmenorrheaReduced prostaglandin synthesis64% pain reduction at 6 months
Androgen-RelatedDNG binding to androgen receptors42% decrease in free testosterone
Hemostatic FactorsMinimal hepatic impact of E₂VNo increase in D-dimer/prothrombin fragments

The pharmacological profile of Qlaira demonstrates optimized synergy: natural estrogenicity from E₂V provides metabolic safety advantages over ethinylestradiol, while DNG’s endometrial efficacy enables reliable cycle control at lower hormonal doses than conventional pills. Its four-phasic design mimics physiological hormone fluctuations, enhancing tolerability while maintaining contraceptive efficacy through multi-target mechanisms [4].

Properties

CAS Number

307334-58-3

Product Name

Qlaira

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate;2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C43H57NO5

Molecular Weight

667.9 g/mol

InChI

InChI=1S/C23H32O3.C20H25NO2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;12,17-18,23H,2-10H2,1H3/t18-,19-,20+,21+,23+;17-,18+,19+,20-/m11/s1

InChI Key

LRHSUZNWLAJWRT-GAJBHWORSA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Synonyms

estradiol valerate-dienogest

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.